![molecular formula C20H18N4O2S B2504483 N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide CAS No. 483292-12-2](/img/structure/B2504483.png)

N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

カタログ番号 B2504483

CAS番号:

483292-12-2

分子量: 378.45

InChIキー: AXMYPJFAXJYDLF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

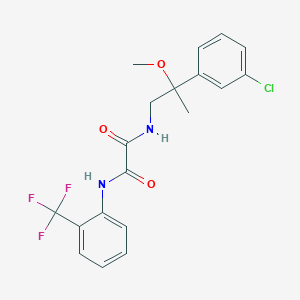

The synthesis of such a compound would likely involve several steps, including the formation of the triazoloquinoline ring, the introduction of the methyl and methoxy groups, and the coupling of these groups with the acetamide moiety. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and quinoline), a heterocyclic ring (triazole), and functional groups including methoxy, methyl, thioether, and amide groups. These structural features could influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution. The triazole ring could potentially act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amide and methoxy groups) could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用

Pharmaceutical Research and Drug Development

- Anticancer Potential : The compound’s unique structure suggests potential as an anticancer agent. Researchers investigate its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .

- Kinase Inhibitor : It may act as a kinase inhibitor, affecting cellular signaling cascades. Kinases play crucial roles in cell proliferation, differentiation, and survival. Investigating its kinase inhibition properties could lead to novel drug candidates .

Materials Science and Organic Electronics

- Organic Semiconductors : The compound’s π-conjugated system makes it interesting for organic electronics. Researchers explore its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its electron-donating and accepting properties influence charge transport and energy levels .

Analytical Chemistry and Chromatography

- Separation Techniques : Scientists use N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide as a test compound for chromatographic method development. For instance, it can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water-phosphoric acid mobile phases .

Biological Studies and Enzyme Inhibition

- Enzyme Inhibitors : Researchers explore its potential as an enzyme inhibitor. By studying its interactions with specific enzymes, they aim to develop therapeutic agents for various diseases. Enzyme inhibition can modulate biological processes and pathways .

Chemical Synthesis and Medicinal Chemistry

- Building Block : The compound serves as a building block in synthetic chemistry. Medicinal chemists use it to create more complex molecules with tailored properties. Its functional groups allow for diverse modifications and derivatization .

Pharmacokinetics and Metabolism Studies

- Metabolic Stability : Investigating how the compound is metabolized in vivo is crucial for drug development. Researchers assess its stability in biological systems, potential metabolites, and clearance pathways .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-13-11-18-22-23-20(24(18)17-6-4-3-5-16(13)17)27-12-19(25)21-14-7-9-15(26-2)10-8-14/h3-11H,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMYPJFAXJYDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)

![N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504404.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)